molecular formula C13H11ClN2O3 B14628041 2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid CAS No. 55285-41-1

2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid

Cat. No.: B14628041
CAS No.: 55285-41-1
M. Wt: 278.69 g/mol
InChI Key: IZRINSSOTLDMSW-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and an anilino group at the 2-position, which is further substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain the desired pyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridinecarboxylic acid derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

55285-41-1

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

2-(2-chloro-5-methoxyanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H11ClN2O3/c1-19-8-4-5-10(14)11(7-8)16-12-9(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18)

InChI Key

IZRINSSOTLDMSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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